Oxaliplatin

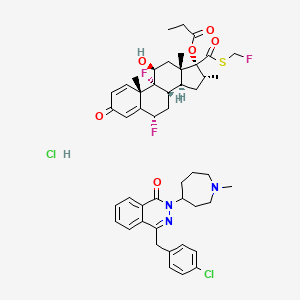

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

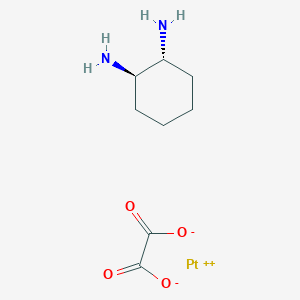

Oxaliplatin, sold under the brand name Eloxatin, is a platinum-based chemotherapy drug used primarily to treat colorectal cancer . It is part of the platinum-based antineoplastic class of medications and is administered intravenously . This compound is known for its ability to form cross-links with DNA, thereby inhibiting DNA replication and transcription, which leads to cell death .

Preparation Methods

Oxaliplatin is synthesized through a series of chemical reactions involving platinum compounds. The synthetic route typically involves the reaction of potassium tetrachloroplatinate with cyclohexane-1,2-diamine to form a platinum-diamine complex. This complex is then reacted with oxalic acid to produce this compound . Industrial production methods involve similar steps but are optimized for large-scale synthesis and purity.

Chemical Reactions Analysis

Oxaliplatin undergoes several types of chemical reactions, including:

Substitution Reactions: In physiological conditions, this compound undergoes nonenzymatic conversion to active derivatives via displacement of the oxalate ligand.

Cross-Linking Reactions: This compound forms both intrastrand and interstrand cross-links with DNA, which are crucial for its cytotoxic effects.

Scientific Research Applications

Oxaliplatin has a wide range of scientific research applications:

Mechanism of Action

Oxaliplatin exerts its effects by forming cross-links with DNA, which inhibit DNA replication and transcription, leading to cell death . The platinum compound binds to DNA following intracellular hydrolysis, forming cross-links that prevent the DNA from being copied . This cytotoxicity is cell-cycle nonspecific, meaning it can affect cells at any stage of the cell cycle .

Comparison with Similar Compounds

Oxaliplatin is often compared with other platinum-based chemotherapy drugs such as cisplatin and carboplatin. While all three drugs form DNA cross-links, this compound has a unique diaminocyclohexane (DACH) ligand that provides greater antitumor effects and prevents cross-resistance with cisplatin and carboplatin . This makes this compound particularly effective in cases where cancer cells have developed resistance to other platinum-based drugs .

Similar Compounds

Cisplatin: Another platinum-based chemotherapy drug used to treat various cancers.

Carboplatin: A platinum-based drug similar to cisplatin but with a different side effect profile.

This compound’s unique properties and effectiveness in treating colorectal cancer make it a valuable addition to the arsenal of chemotherapy drugs.

Properties

Molecular Formula |

C8H14N2O4Pt |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2/t5-,6-;;/m1../s1 |

InChI Key |

ZROHGHOFXNOHSO-BNTLRKBRSA-L |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2] |

Canonical SMILES |

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243130.png)

![7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)

![2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide](/img/structure/B1243133.png)

![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)